5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, a pyridine ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Pyrrolone Core Construction: The pyrrolone core can be constructed via a condensation reaction between an appropriate amine and a diketone.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolone intermediates with a pyridine derivative under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.
Reduction: Reduction reactions can target the pyrrolone core or the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors, light-emitting diodes, and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(quinolin-3-ylmethyl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c18-16-15(17-20-12-5-1-2-6-14(12)23-17)13(22)10-21(16)9-11-4-3-7-19-8-11/h1-8H,9-10,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUHZKUCLOGXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CN=CC=C2)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CN=CC=C2)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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